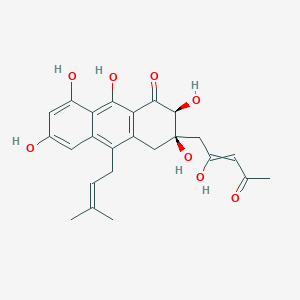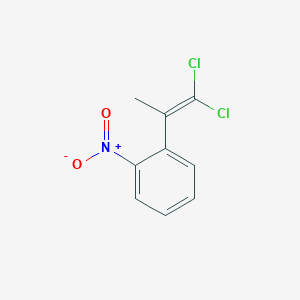
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene is an organic compound with a complex structure that includes both nitro and dichloromethylvinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with 2,2-dichloro-1-methylvinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound.
化学反応の分析
Types of Reactions
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloromethylvinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 1-(2-2-Dichloro-1-methylvinyl)-2-aminobenzene.
Substitution: Formation of substituted derivatives where chlorine atoms are replaced by other functional groups.
科学的研究の応用
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dichloromethylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a benzene ring.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: An ester derivative with similar dichloromethyl groups.
Uniqueness
1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene is unique due to the presence of both nitro and dichloromethylvinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H7Cl2NO2 |
|---|---|
分子量 |
232.06 g/mol |
IUPAC名 |
1-(1,1-dichloroprop-1-en-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3 |
InChIキー |
YLZGIWJNKORVSI-UHFFFAOYSA-N |
正規SMILES |
CC(=C(Cl)Cl)C1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


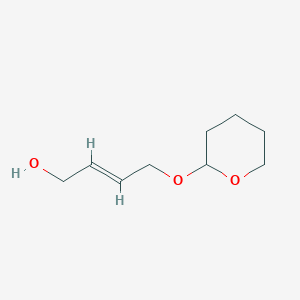
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)
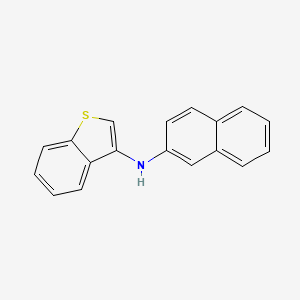
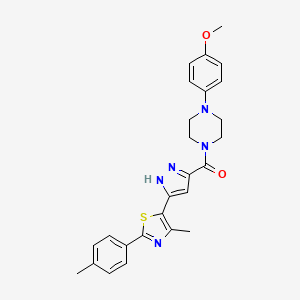
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
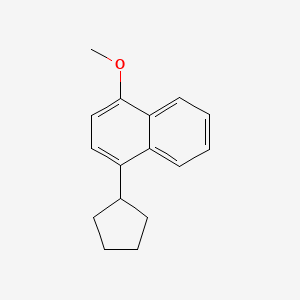
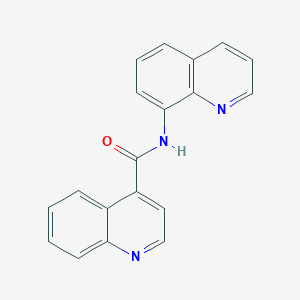
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)


